Cas no 2228563-63-9 (5-(benzyloxy)-2-ethenylphenol)

5-(Benzyloxy)-2-ethenylphenol is a phenolic compound featuring a benzyl ether-protected hydroxyl group and a reactive ethenyl substituent. This structure offers versatility in organic synthesis, particularly in the construction of complex molecules through further functionalization of the vinyl group or deprotection of the benzyloxy moiety. The compound's stability under various conditions makes it suitable for intermediate applications in pharmaceuticals, agrochemicals, and material science. Its distinct reactivity profile allows for selective modifications, enabling precise control in multi-step synthetic routes. The presence of both aromatic and alkenyl functionalities provides opportunities for diverse chemical transformations, including cross-coupling and polymerization reactions.
5-(benzyloxy)-2-ethenylphenol structure
5-(benzyloxy)-2-ethenylphenol structure
Product Name:5-(benzyloxy)-2-ethenylphenol
CAS No:2228563-63-9
MF:C15H14O2
MW:226.270464420319
CID:6593134
PubChem ID:59592108
Update Time:2025-05-20

5-(benzyloxy)-2-ethenylphenol Chemical and Physical Properties

Names and Identifiers

    • 5-(benzyloxy)-2-ethenylphenol
    • 2228563-63-9
    • EN300-1860181
    • SCHEMBL12917532
    • Inchi: 1S/C15H14O2/c1-2-13-8-9-14(10-15(13)16)17-11-12-6-4-3-5-7-12/h2-10,16H,1,11H2
    • InChI Key: HJLLILGFXNNFNX-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=C)=C(C=1)O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.099379685g/mol
  • Monoisotopic Mass: 226.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 5-(benzyloxy)-2-ethenylphenol

Introduction to 5-(benzyloxy)-2-ethenylphenol (CAS No: 2228563-63-9)

5-(benzyloxy)-2-ethenylphenol, identified by the chemical compound code CAS No: 2228563-63-9, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenolic structure with ethenyl and benzyloxy substituents, exhibits unique chemical properties that make it a promising candidate for various biochemical applications. The presence of both electron-donating and withdrawing groups in its molecular framework suggests potential utility in modulating biological pathways, particularly in the context of enzyme inhibition and molecular recognition.

The benzyloxy group at the 5-position of the phenol ring introduces steric hindrance and electronic effects that can influence the reactivity and binding affinity of the molecule. This modification is strategically important in drug design, as it can enhance solubility while maintaining or improving interactions with biological targets. In contrast, the ethenyl (vinyl) group at the 2-position adds a site for further functionalization, enabling the synthesis of more complex derivatives. Such structural features are highly valued in medicinal chemistry for their ability to fine-tune pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry have highlighted the potential of 5-(benzyloxy)-2-ethenylphenol as a scaffold for developing novel therapeutic agents. Molecular docking studies have demonstrated its favorable interactions with various enzymes, including those implicated in inflammatory and metabolic disorders. The compound’s ability to engage multiple binding pockets simultaneously suggests a dual-action mechanism, which could be particularly advantageous in treating multifactorial diseases. Furthermore, its aromatic core provides a stable platform for further derivatization, allowing chemists to explore diverse structural analogs.

In vitro studies have revealed that 5-(benzyloxy)-2-ethenylphenol exhibits notable antioxidant properties, which are attributed to its phenolic moiety. Reactive oxygen species (ROS) play a critical role in cellular damage and disease progression, making antioxidants valuable candidates for therapeutic intervention. The compound’s capacity to scavenge free radicals without inducing toxicity has been demonstrated in several cell-based assays. These findings align with emerging research on natural product-inspired molecules, which often leverage phenolic structures for their bioactivity.

The synthesis of 5-(benzyloxy)-2-ethenylphenol involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined the process, enabling higher yields and purities. The efficiency of these techniques is particularly important for pharmaceutical applications, where impurities can compromise efficacy and safety. Advances in green chemistry have also encouraged the development of sustainable synthetic routes, reducing waste and minimizing environmental impact.

Current research is exploring the potential of 5-(benzyloxy)-2-ethenylphenol in addressing neurological disorders. Preliminary data suggest that it may modulate neurotransmitter release by interacting with specific receptor subtypes. The compound’s ability to cross the blood-brain barrier is another area of interest, as many therapeutics targeting neurological conditions face this challenge. Preclinical trials are underway to evaluate its efficacy and safety profile in animal models, providing critical insights into its therapeutic potential.

The role of 5-(benzyloxy)-2-ethenylphenol as an intermediate in drug discovery cannot be overstated. Its versatility allows for rapid diversification into libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) technologies have been employed to identify derivatives with enhanced potency or selectivity against disease-relevant targets. Such approaches leverage automation and artificial intelligence to accelerate the identification of lead compounds, reducing the time required from discovery to market readiness.

The future prospects of 5-(benzyloxy)-2-ethenylphenol are promising, given its unique structural attributes and growing body of evidence supporting its bioactivity. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly important role in drug development pipelines. Collaborative efforts between academic researchers and industry scientists will be essential to translate these findings into tangible clinical benefits for patients worldwide.

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